![molecular formula C10H12BrNO B037856 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone CAS No. 112598-92-2](/img/structure/B37856.png)
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone
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Overview
Description
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone, also known as DBAE, is a synthetic compound that belongs to the class of aryl ketones. It has been widely used in scientific research for its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various biological processes. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone has been reported to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs. It has also been reported to have cytotoxic effects on cancer cells, which make it a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone has several advantages and limitations for lab experiments. Its high purity and yield make it an ideal compound for organic synthesis and medicinal chemistry research. However, its potential toxicity and lack of knowledge about its long-term effects on human health make it a challenging compound to work with.
Future Directions
There are several future directions for research on 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone. One potential direction is to study its potential as a new anti-cancer agent. Another direction is to investigate its potential as an anti-inflammatory and analgesic drug. Further research is also needed to fully understand its mechanism of action and potential long-term effects on human health.
Conclusion:
In conclusion, 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone is a synthetic compound that has been widely used in scientific research for its unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and long-term effects on human health.
Synthesis Methods
The synthesis of 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone involves the reaction of 3-dimethylaminophenylmagnesium bromide with ethyl formate, followed by oxidation with potassium permanganate. This method has been reported to have a high yield and purity of the final product.
Scientific Research Applications
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. It has been reported to have potential applications in the development of new drugs, such as anti-cancer agents and anti-inflammatory drugs. It has also been used as a building block in the synthesis of various organic compounds and polymers.
properties
IUPAC Name |
2-bromo-1-[3-(dimethylamino)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12(2)9-5-3-4-8(6-9)10(13)7-11/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQKQBZTCOJGEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554428 |
Source
|
Record name | 2-Bromo-1-[3-(dimethylamino)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone | |
CAS RN |
112598-92-2 |
Source
|
Record name | 2-Bromo-1-[3-(dimethylamino)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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